molecular formula C18H23N5O2 B3000073 1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1797252-42-6

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No. B3000073
CAS RN: 1797252-42-6
M. Wt: 341.415
InChI Key: JVJACTRMEISUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly known as MP-10 and has been studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Conformational and Tautomeric Control by Supramolecular Approach
The study of Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives, including methoxy and piperidine substitutions, focuses on their conformational equilibrium and tautomeric shifts influenced by supramolecular interactions. These compounds exhibit triple hydrogen bonding capabilities, allowing for controlled tautomerism and potential applications in molecular sensing through kinetic trapping effects Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019.

Chemical Modification and Analgesic Activity Enhancement
N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) serves as a basis for developing urea-based TRPV1 antagonists. By replacing the pyridine ring with a pyrimidine ring, researchers have synthesized analogs with improved pharmacological profiles. This structural modification strategy enhances analgesic activities, demonstrating the potential of methoxyphenyl and piperidinyl substitutions in developing new pain relief medications Cunbin Nie, Qifei Li, Y. Qiao, Jing Hu, Mengkang Gao, Yusui Wang, Zhenrui Qiao, Qiang Wang, Lin Yan, Hai Qian, 2020.

Catalysis in Synthesis Processes
The catalytic role of strong acidic ion-exchange membranes in synthesizing derivatives, including methoxyphenyl and piperidinyl components, emphasizes the efficiency of these catalysts in facilitating high-yield reactions. This research underlines the importance of optimizing reaction conditions to achieve maximum efficiency and yield in the synthesis of complex urea derivatives Ni Shu-jing, 2004.

Acetylcholinesterase Inhibitor Development
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length for antiacetylcholinesterase activity, indicate the therapeutic potential of structurally flexible compounds incorporating methoxyphenyl and piperidinyl groups. These findings contribute to developing more effective treatments for conditions like Alzheimer's disease by inhibiting acetylcholinesterase J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995.

Inverse Phase-Transfer Catalysis in Drug Synthesis
The use of β-cyclodextrin as an inverse phase-transfer catalyst in synthesizing Urapidil highlights the innovative approaches to drug manufacturing. This method optimizes reaction conditions, including temperature and agitation rate, to achieve high purity and yield, demonstrating the versatility of using methoxyphenyl and piperidinyl structures in pharmaceutical synthesis W. Li, Wenya Zhang, Xiaoqing Ma, Wang Panpan, Du Menghong, 2012.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-25-16-7-5-6-14(12-16)22-18(24)20-13-15-8-9-19-17(21-15)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJACTRMEISUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

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